2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16FN3O4S and its molecular weight is 413.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activities
A series of compounds including variants of the thiadiazinyl structure demonstrated moderate to good inhibitory activity against various cancer cell lines, such as lung, ovary, prostate, breast, and colon cancers. Notably, some compounds showed potential by inhibiting tubulin polymerization, which is crucial for cancer cell growth, indicating a promising direction for anticancer drug development (Kamal et al., 2011).
Photodynamic Therapy Applications
New zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, showed significant potential for photodynamic therapy (PDT) applications. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable candidates for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Structural and Synthetic Insights
Research on the synthesis and crystal structure analysis of related compounds provides valuable insights into the molecular arrangements and interactions, which are crucial for designing drugs with enhanced efficacy and reduced side effects. Studies have detailed the preparation, structural elucidation, and potential biological activities of compounds with similar structures, offering a basis for further investigation into their applications (Banu et al., 2013).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-28-17-9-7-16(8-10-17)24-19-18(6-3-11-22-19)29(26,27)23(20(24)25)13-14-4-2-5-15(21)12-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGJQNAWBQJHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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